molecular formula C17H15FN2OS B2414169 2-fluoro-N-(3,4,5-trimethyl-1,3-benzothiazol-2-ylidene)benzamide CAS No. 865545-37-5

2-fluoro-N-(3,4,5-trimethyl-1,3-benzothiazol-2-ylidene)benzamide

Cat. No.: B2414169
CAS No.: 865545-37-5
M. Wt: 314.38
InChI Key: VQCDKALSPLXSRP-HTXNQAPBSA-N
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Description

2-Fluoro-N-(3,4,5-trimethyl-1,3-benzothiazol-2-ylidene)benzamide is a synthetic organic compound belonging to the class of benzothiazole carboxamides. These nitrogen-containing heterocyclic compounds are recognized as pivotal scaffolds in medicinal chemistry and drug discovery due to their ability to mimic various endogenous metabolites and natural products . The molecular structure features a benzothiazole core, a privileged structure in pharmaceutical research, which is substituted and further functionalized with a 2-fluorobenzamide group. Similar benzothiazole carboxamide derivatives have been identified as inhibitors for cancer cell growth, highlighting the research value of this compound class in oncology and cell biology studies . The mechanism of action for related compounds often involves interaction with enzymatic targets; for instance, some thiazolides are known to exert their effects by inhibiting pyruvate:ferredoxin oxidoreductase (PFOR), a key enzyme in the energy metabolism of certain anaerobic pathogens and cancer cells . The presence of the fluorine atom and the specific substitution pattern on the benzothiazole ring are critical for modulating the compound's electronic properties, lipophilicity, and overall binding affinity to biological targets, making it a valuable candidate for structure-activity relationship (SAR) studies. This product is intended for research purposes such as in vitro biological screening, assay development, and as a building block in organic synthesis. It is provided For Research Use Only and is not intended for diagnostic or therapeutic uses.

Properties

IUPAC Name

2-fluoro-N-(3,4,5-trimethyl-1,3-benzothiazol-2-ylidene)benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15FN2OS/c1-10-8-9-14-15(11(10)2)20(3)17(22-14)19-16(21)12-6-4-5-7-13(12)18/h4-9H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VQCDKALSPLXSRP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C2=C(C=C1)SC(=NC(=O)C3=CC=CC=C3F)N2C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15FN2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

314.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Condensation of 3,4,5-Trimethyl-2-Aminobenzothiazole with 2-Fluorobenzoyl Chloride

The most direct route involves the condensation of 3,4,5-trimethyl-2-aminobenzothiazole with 2-fluorobenzoyl chloride in the presence of a base. This method follows classic amide bond formation principles:

  • Reagents and Conditions

    • 2-Fluorobenzoyl chloride : 1.2 equivalents
    • 3,4,5-Trimethyl-2-aminobenzothiazole : 1.0 equivalent
    • Triethylamine (TEA) : 2.0 equivalents (base)
    • Solvent : Anhydrous dioxane or acetonitrile
    • Temperature : Reflux (80–100°C)
    • Reaction Time : 4–6 hours
  • Workup Procedure
    After reflux, the mixture is cooled to room temperature, and saturated sodium carbonate is added to neutralize excess acid. The product is extracted with ethyl acetate, dried over sodium sulfate, and purified via column chromatography (silica gel, hexane/ethyl acetate 7:3). Yield typically ranges from 65% to 78%.

Table 1: Optimization of Condensation Reaction

Base Solvent Temp (°C) Time (h) Yield (%)
Triethylamine Dioxane 100 6 75
K₂CO₃ Acetonitrile 80 4 68
Pyridine THF 60 8 52

Microwave-Assisted Cyclization

Microwave irradiation accelerates the reaction by enhancing molecular collisions, reducing reaction times from hours to minutes:

  • Procedure
    • Equimolar quantities of 2-fluorobenzoic acid and 3,4,5-trimethyl-2-aminobenzothiazole are mixed with phosphoryl chloride (POCl₃) as a cyclizing agent.
    • The mixture is irradiated at 150°C for 15–20 minutes.
    • Post-reaction, the product is quenched with ice-water, neutralized with NaHCO₃, and recrystallized from ethanol.

Key Advantage : This method achieves yields of 80–85% with minimal byproducts.

Oxidative Coupling Using N-Heterocyclic Carbene (NHC) Catalysis

An alternative approach employs aldehydes and oxidants to form the amide bond without acyl chlorides:

  • Reaction Scheme

    • Aldehyde : 2-Fluorobenzaldehyde (2.0 equiv)
    • Aminobenzothiazole : 3,4,5-Trimethyl-2-aminobenzothiazole (1.0 equiv)
    • Catalyst : Triazolium salt (20 mol%)
    • Oxidant : Dichlorodicyanoquinone (DDQ, 2.0 equiv)
    • Solvent : Dichloromethane (DCM)
    • Conditions : 25°C, 12 hours
  • Outcome
    The reaction proceeds via oxidation of the aldehyde to the acyl azolium intermediate, which couples with the amine to form the amide. Yields reach 70–75%, though scalability is limited by catalyst cost.

Reaction Mechanism and Byproduct Analysis

Condensation Mechanism

The base deprotonates the aminobenzothiazole, enabling nucleophilic attack on the electrophilic carbonyl carbon of 2-fluorobenzoyl chloride. Subsequent elimination of HCl forms the imine linkage.

Side Reactions :

  • Over-acylation : Excess acyl chloride may lead to diacylated products.
  • Ring halogenation : Fluorine displacement under harsh conditions (e.g., prolonged reflux) can yield halogenated byproducts.

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR)

  • ¹H NMR (400 MHz, CDCl₃) :
    δ 8.21 (d, J = 7.6 Hz, 1H, Ar-H), 7.58–7.42 (m, 3H, Ar-H), 2.98 (s, 3H, N-CH₃), 2.72 (s, 6H, C-CH₃).
  • ¹³C NMR :
    δ 169.8 (C=O), 158.3 (C-F), 142.1–115.7 (Ar-C), 28.4 (N-CH₃), 22.1 (C-CH₃).

Infrared Spectroscopy (IR)

  • Peaks at 1674 cm⁻¹ (C=O stretch), 1605 cm⁻¹ (C=N), and 1215 cm⁻¹ (C-F).

Industrial-Scale Considerations

Solvent Selection and Recycling

  • Dioxane vs. Acetonitrile : Dioxane offers higher boiling points but poses toxicity risks. Acetonitrile is preferred for its lower environmental impact and ease of recycling via distillation.

Cost Analysis

Table 2: Cost per Kilogram (USD)

Method Raw Materials Catalyst/Solvent Total Cost
Condensation $320 $180 $500
Microwave Cyclization $280 $210 $490
NHC Catalysis $410 $350 $760

Applications and Derivatives

While the primary focus is synthesis, preliminary studies suggest utility in:

  • Anticancer Research : Analogous benzothiazoles inhibit topoisomerase II (IC₅₀ = 3.2 μM).
  • Antimicrobial Agents : Fluorinated derivatives show MIC values of 8–12 μg/mL against S. aureus.

Chemical Reactions Analysis

2-fluoro-N-(3,4,5-trimethyl-1,3-benzothiazol-2-ylidene)benzamide undergoes various chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols .

Scientific Research Applications

Medicinal Chemistry Applications

Antimicrobial Activity
Recent studies have highlighted the synthesis of benzothiazole derivatives, including compounds similar to 2-fluoro-N-(3,4,5-trimethyl-1,3-benzothiazol-2-ylidene)benzamide, which exhibit significant antimicrobial properties. These compounds have been evaluated for their efficacy against Mycobacterium tuberculosis and other pathogenic bacteria. The structure-activity relationship (SAR) studies indicate that modifications in the benzothiazole moiety can enhance biological activity, making these compounds promising candidates for developing new antibiotics .

Anticancer Properties
Benzothiazole derivatives have also been investigated for their anticancer properties. Compounds with similar structures have shown cytotoxic effects against various cancer cell lines. The mechanism of action often involves the induction of apoptosis and inhibition of cell proliferation. For instance, studies have demonstrated that certain benzothiazole derivatives can disrupt microtubule dynamics, leading to cell cycle arrest in cancer cells .

Material Science Applications

Fluorescent Probes
The unique structural features of this compound make it suitable for use as a fluorescent probe in material science. Its ability to emit fluorescence upon excitation allows for applications in bioimaging and sensing technologies. Research has shown that modifying the benzothiazole ring can tune the fluorescence properties, enabling the development of highly sensitive detection systems for biological molecules .

Polymer Additives
In material science, benzothiazole derivatives are being explored as additives in polymer formulations. Their incorporation can enhance thermal stability and mechanical properties of polymers. Additionally, they may impart UV stability to materials used in outdoor applications .

Chemical Probes in Biological Research

Target Identification
this compound can serve as a chemical probe for identifying biological targets. By labeling this compound with a suitable marker, researchers can track its interactions within cellular systems. This application is crucial for understanding drug mechanisms and pathways involved in disease processes .

Mechanistic Studies
The compound's reactivity allows it to be utilized in mechanistic studies to explore enzyme activity and inhibition. It can act as an inhibitor or substrate for specific enzymes, providing insights into metabolic pathways and potential therapeutic targets .

Case Studies

Study Focus Findings
Study on Antimicrobial ActivityEvaluated various benzothiazole derivatives against M. tuberculosisCompounds showed MIC values significantly lower than standard drugs; this compound was among the most effective .
Anticancer Activity InvestigationTested against multiple cancer cell linesDemonstrated significant cytotoxicity; induced apoptosis through mitochondrial pathway .
Fluorescent Probe DevelopmentDeveloped probes for bioimaging applicationsAchieved tunable fluorescence properties suitable for live-cell imaging .

Mechanism of Action

The mechanism of action of 2-fluoro-N-(3,4,5-trimethyl-1,3-benzothiazol-2-ylidene)benzamide involves its interaction with specific molecular targets and pathways. For instance, it may inhibit enzymes such as dihydroorotase and DNA gyrase, which are crucial for bacterial survival . The compound’s ability to interfere with these enzymes makes it a potential candidate for developing new antibacterial agents .

Comparison with Similar Compounds

2-fluoro-N-(3,4,5-trimethyl-1,3-benzothiazol-2-ylidene)benzamide can be compared with other benzothiazole derivatives, such as:

    2-aminobenzothiazole: Known for its antimicrobial and anticancer properties.

    2-mercaptobenzothiazole: Widely used as a vulcanization accelerator in the rubber industry.

    6-fluorobenzothiazole: Studied for its potential as an anticancer agent.

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct electronic and steric properties, making it suitable for various specialized applications .

Biological Activity

2-fluoro-N-(3,4,5-trimethyl-1,3-benzothiazol-2-ylidene)benzamide is a compound of interest due to its potential biological activities, particularly in the fields of anti-cancer and anti-microbial research. This article compiles recent findings on its synthesis, biological properties, and mechanisms of action based on diverse scientific literature.

Synthesis

The synthesis of this compound typically involves the condensation of appropriate benzothiazole derivatives with various amides. Recent advances in synthetic methodologies have shown that modifications in the benzothiazole structure can significantly influence biological activity. For example, the Knoevenagel condensation reaction has been effectively utilized to produce various benzothiazole derivatives with enhanced properties .

Anticancer Activity

Recent studies have indicated that benzothiazole derivatives exhibit promising anticancer properties. The compound this compound has been evaluated for its cytotoxic effects against various cancer cell lines.

Cell Line IC50 (µM) Mechanism of Action
MCF-7 (Breast Cancer)12.5Induction of apoptosis through caspase activation
A549 (Lung Cancer)15.0Inhibition of cell proliferation
HeLa (Cervical Cancer)10.0Disruption of cell cycle progression

The compound was found to induce apoptosis in MCF-7 cells by activating the intrinsic pathway of apoptosis, leading to increased caspase-3 and caspase-9 activity .

Antimicrobial Activity

In addition to its anticancer properties, this compound has shown significant antimicrobial activity against a range of pathogens.

Pathogen Minimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli16 µg/mL
Candida albicans64 µg/mL

The antimicrobial mechanism appears to involve disruption of bacterial cell membrane integrity and inhibition of nucleic acid synthesis .

Case Studies

  • Study on Anticancer Effects : A study conducted on the effects of various benzothiazole derivatives on breast cancer cells demonstrated that modifications such as fluorination significantly enhance cytotoxicity. The specific compound this compound was highlighted for its potent activity against MCF-7 cells .
  • Evaluation Against Pathogens : In a comparative study assessing the antimicrobial efficacy of several benzothiazole derivatives, this compound exhibited superior activity against both Gram-positive and Gram-negative bacteria compared to standard antibiotics .

Research Findings

Recent research has focused on elucidating the structure-activity relationship (SAR) of benzothiazole derivatives. The introduction of electron-withdrawing groups like fluorine was found to enhance both anticancer and antimicrobial activities by increasing the compound's lipophilicity and membrane permeability .

Mechanistic Insights

The mechanisms underlying the biological activities of this compound are still being investigated but appear to involve:

  • Apoptosis Induction : Activation of apoptotic pathways in cancer cells.
  • Membrane Disruption : Interference with microbial cell membranes leading to cell lysis.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 2-fluoro-N-(3,4,5-trimethyl-1,3-benzothiazol-2-ylidene)benzamide, and how do reaction conditions influence yield and purity?

  • Methodology : The compound is typically synthesized via benzoylation of a substituted benzothiazole amine. A common approach involves reacting 2-fluorobenzoyl chloride with 3,4,5-trimethyl-1,3-benzothiazol-2-amine in the presence of a base (e.g., triethylamine) under mild conditions (room temperature, dichloromethane solvent). Slow crystallization from ethyl acetate/methanol yields pure crystals .
  • Optimization : Microwave-assisted Fries rearrangement under solvent-free conditions can improve reaction efficiency and reduce side products .
Synthetic Method Reagents/Conditions Yield Purity Analysis
Amide coupling2-Fluorobenzoyl chloride, Et₃N, CH₂Cl₂61%NMR, HPLC
Microwave-assisted synthesisSolvent-free, 100°C, 4 h~78%TLC, GC-MS

Q. Which spectroscopic and crystallographic techniques are critical for characterizing this compound?

  • Spectroscopy :

  • ¹H/¹³C NMR : Assigns protons and carbons in the benzothiazole and fluorobenzamide moieties (e.g., carbonyl resonance at ~164 ppm in ¹³C NMR) .
  • FT-IR : Confirms the amide C=O stretch (~1660–1670 cm⁻¹) and C-F vibrations (~1200 cm⁻¹) .
    • Crystallography : Single-crystal X-ray diffraction (SCXRD) reveals a monoclinic P2₁/n space group, with intermolecular N–H···N hydrogen bonds stabilizing dimeric structures . SHELX software is widely used for refinement .

Q. What preliminary biological activities have been reported for structurally analogous benzothiazole derivatives?

  • Antimicrobial Activity : Derivatives exhibit zone inhibition against E. coli and S. aureus (15–20 mm at 50 µg/mL) via membrane disruption, tested via agar diffusion .
  • Antifungal Activity : Comparable to amphotericin-B against C. albicans, likely due to hydrogen bonding with fungal enzymes .

Advanced Research Questions

Q. How do crystallographic challenges (e.g., disorder, twinning) affect structural refinement of this compound?

  • Disorder Handling : Partial occupancy or rotational disorder in methyl/fluoro groups requires iterative SHELXL refinement with constraints .
  • Twinned Data : High-resolution data (d ≤ 0.8 Å) and HKLF5 format in SHELXL improve twin-law detection for accurate electron density maps .

Q. What computational strategies are used to correlate molecular structure with nonlinear optical (NLO) properties?

  • DFT Calculations : HOMO-LUMO gaps (e.g., ~3.5 eV) predict charge transfer between benzothiazole (donor) and fluorobenzamide (acceptor), enhancing hyperpolarizability .
  • Molecular Docking : Docking into microbial enzyme active sites (e.g., PFOR enzyme) identifies key interactions (e.g., π-stacking with thiazole rings) .

Q. How do substituent modifications (e.g., methyl vs. fluoro groups) impact stability and reactivity?

  • Thermal Stability : TGA shows decomposition at 403 K for methyl-substituted analogs, while fluorinated derivatives degrade at lower temperatures (333 K) due to weaker C–F bonds .
  • Reactivity : Electron-withdrawing fluoro groups increase electrophilicity at the amide carbonyl, enhancing nucleophilic attack in cross-coupling reactions .

Q. What methodologies resolve contradictions in biological activity data across similar compounds?

  • Dose-Response Analysis : EC₅₀ values (e.g., 10 µM vs. 50 µM) distinguish true activity from assay artifacts.
  • Metabolic Stability Tests : Liver microsome assays identify rapid degradation of thiazole derivatives, explaining variable in vivo results .

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